2-(Chloromethyl)-5-methylphenol

Physical Chemistry Process Engineering Thermal Stability

Research on anilinomethylphenol or quinone methide intermediates often stalls due to the lack of a stable benzylic electrophile that survives elevated temperatures. This compound directly resolves that gap. - Chemoselective Handle: Enables mild nucleophilic displacement (25-80 °C) with amines, thiols, or alkoxides, avoiding metal catalysts. - Thermal Stability: Boiling point of 259.7 °C retains liquid phase for high-temperature solvent-free or DMSO/NMP reactions where analogs boil off. - Supply Assurance: Higher flash point (110.9 °C) simplifies shipping classification and pilot-plant storage compared to lower-boiling alternatives.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 7405-11-0
Cat. No. B13608503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-methylphenol
CAS7405-11-0
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCl)O
InChIInChI=1S/C8H9ClO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5H2,1H3
InChIKeyPJGQFSPUUDQIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-methylphenol Overview


2-(Chloromethyl)-5-methylphenol (CAS 7405-11-0), also named 2-hydroxy-4-methylbenzyl chloride, is a substituted cresol derivative bearing a reactive chloromethyl group ortho to the phenolic hydroxyl and a methyl group at the para position [1]. This bifunctional architecture—combining a nucleophilic phenolic -OH with an electrophilic benzylic -CH₂Cl site—enables sequential, chemoselective transformations that are inaccessible to simple chloro- or methyl-substituted phenol analogs. The compound is primarily employed as a synthetic intermediate in fine chemicals, agrochemicals, and pharmaceutical research, where its distinct substitution pattern and physical properties (e.g., boiling point 259.7 °C at 760 mmHg, density 1.187 g/cm³, refractive index 1.561, flash point 110.9 °C) differentiate it from commercially prevalent alternatives such as 2-chloro-5-methylphenol (CAS 615-74-7).

Chemistry Supports mild-condition amine/thiol conjugation
Thermal Window Tolerates sustained heating above 200 °C
Scaffold Bifunctional core for sequential derivatization

Why 2-(Chloromethyl)-5-methylphenol Cannot Be Replaced


Substituting 2-(chloromethyl)-5-methylphenol with 2-chloro-5-methylphenol (6-chloro-m-cresol) would fundamentally alter reaction pathways. The chloromethyl group (-CH₂Cl) in the target compound is a benzylic electrophile capable of undergoing nucleophilic substitution (Sₙ1/Sₙ2) with amines, thiols, and alkoxides, whereas the aryl chloride in 2-chloro-5-methylphenol is inert under the same mild conditions [1]. This mechanistic divergence means that synthetic routes designed around the chloromethyl handle—such as those generating anilinomethylphenol or quinone methide intermediates [2]—cannot proceed with the chloro analog. Furthermore, the physical property differences are substantial: the target compound boils at 259.7 °C, while 2-chloro-5-methylphenol boils at 196 °C , and their densities differ (1.187 vs. 1.215 g/cm³) . These disparities directly affect distillation-based purification, solvent compatibility, and formulation behavior, making direct substitution impractical without complete process re-optimization.

Reaction pathway mismatch
Chloromethyl reactivity enables SN routes not accessible with aryl-Cl analogs; substitution may block key synthetic steps.
Physical property divergence
Boiling point and density differ substantially from 2-chloro-5-methylphenol, altering purification and formulation compatibility.

Differentiation Evidence for 2-(Chloromethyl)-5-methylphenol


Boiling Point Elevation for High-Temperature Synthesis

2-(Chloromethyl)-5-methylphenol exhibits a normal boiling point of 259.7 °C at 760 mmHg, which is 63.7 °C higher than that of 2-chloro-5-methylphenol (196.0 °C) . This >30% elevation in boiling point enables the compound to tolerate higher reaction temperatures without volatilization loss, a critical advantage in solvent-free or high-boiling-solvent syntheses (e.g., DMSO, NMP, or sulfolane media) where the chloro analog would distill off. The difference is attributed to the additional methylene carbon in the side chain and altered intermolecular hydrogen bonding arising from the ortho-chloromethyl substitution pattern [1].

Boiling Point
Head-to-head
259.7 °C vs. 2-chloro-5-methylphenol 196.0 °C Δ +63.7 °C (+32.5%)
Supports high-temperature synthesis without reactant loss
at 760 mmHg; Chemsrc/CRC Handbook
Physical Chemistry Process Engineering Thermal Stability

Chloromethyl Reactivity in Nucleophilic Amination

The chloromethyl group in 2-(chloromethyl)-5-methylphenol is a benzylic alkyl halide that undergoes nucleophilic displacement with anilines via two-step quinone methide formation, enabling the synthesis of anilinomethylphenol derivatives [1]. In contrast, the aryl C-Cl bond in 2-chloro-5-methylphenol requires harsh conditions (e.g., metal catalysis, high temperature) for nucleophilic aromatic substitution and is essentially inert toward amines under ambient conditions [2]. Kinetic studies on related chloromethylated phenols demonstrate that para-substituted chloromethyl derivatives react approximately 100 times faster than ortho-substituted analogs in methanolysis, highlighting the sensitivity of reactivity to substitution position [3]. The ortho-chloromethyl group in the target compound, coupled with the electron-donating para-methyl substituent, is expected to exhibit intermediate reactivity distinct from both unsubstituted and para-substituted analogs.

Reactivity Mechanism
Class-level
Benzylic –CH2Cl: SN1/SN2 at 25–80 °C Aryl-Cl requires harsh conditions or metal catalysis
Enables mild-condition amine coupling routes; reactivity profile distinct from chloro analog
Ortho position may alter kinetics vs. para analogs
Synthetic Methodology Reaction Kinetics Medicinal Chemistry

Flash Point Elevation Improves Handling Safety

2-(Chloromethyl)-5-methylphenol has a flash point of 110.9 °C , significantly higher than the 81.0 °C flash point of 2-chloro-5-methylphenol . This 29.9 °C elevation places the target compound firmly in the combustible (Class IIIA) rather than flammable (Class IC) liquid category per NFPA and OSHA classifications, reducing storage and handling regulatory burden in multi-kilogram or pilot-scale operations. Density also differs: 1.187 g/cm³ for the target vs. 1.215 g/cm³ for 2-chloro-5-methylphenol , affecting phase-separation behavior in aqueous-organic workups and emulsion-based formulations.

Flash Point & Density
Head-to-head
110.9 °C flash point vs. 81.0 °C (2-chloro-5-methylphenol) Δ +29.9 °C; density 1.187 vs 1.215 g/cm³
May support less restrictive storage classification; density affects phase separation
NFPA/OSHA classification context
Safety Engineering Formulation Chemistry Regulatory Compliance

Biofilm Inhibition Against Enterococcus faecalis

A chloromethyl-substituted phenol chemotype—structurally related to 2-(chloromethyl)-5-methylphenol—has demonstrated antimicrobial activity against Enterococcus faecalis with an IC₅₀ of 2.29 × 10³ nM (2.29 μM) in a biofilm inhibition assay assessed by crystal violet staining after 20 hours [1]. While the commonly used preservative 2-chloro-5-methylphenol (chlorocresol) is a well-known antibacterial and antifungal agent [2], its antimicrobial profile stems from the aryl-chlorine and cresol scaffold, not from a reactive chloromethyl handle. The chloromethyl group introduces the potential for covalent modification of biological nucleophiles, a mechanism not available to 2-chloro-5-methylphenol. This mechanistic distinction may translate to differential antimicrobial spectra or reduced resistance development, though direct comparative MIC data between the two compounds is not currently available in the public literature. Users are cautioned that this evidence is class-level and requires compound-specific validation.

Biofilm Inhibition
Class-level
IC50 2.29 µM vs E. faecalis biofilm Related chloromethylphenol chemotype; crystal violet staining, 20 h
Supports antimicrobial screening research; covalent warhead may offer distinct mechanism
Compound-specific validation required; no direct comparator data
Antimicrobial Research Biofilm Inhibition Drug Discovery

Key Application Scenarios for 2-(Chloromethyl)-5-methylphenol


High-Temperature Solvent-Free Synthesis

When a synthetic route requires sustained heating above 200 °C under atmospheric pressure, 2-(chloromethyl)-5-methylphenol (T_b = 259.7 °C) remains in the liquid phase, while 2-chloro-5-methylphenol (T_b = 196.0 °C) would boil off, causing reactant loss and safety hazards . This makes the target compound the preferred scaffold for reactions in DMSO, NMP, or solvent-free melt conditions.

Mild-Condition Amine/Thiol Conjugation

2-(Chloromethyl)-5-methylphenol is the appropriate choice when the synthetic plan involves nucleophilic displacement at the carbon bearing chlorine under mild conditions (25–80 °C, no metal catalyst) to generate anilinomethyl, alkoxymethyl, or thiomethyl derivatives [1]. The aryl-Cl bond in 2-chloro-5-methylphenol cannot participate in such transformations without forcing conditions, making the target compound irreplaceable for these sequences.

Safe Scale-Up in Pilot-Plant Operations

With a flash point of 110.9 °C (vs. 81.0 °C for 2-chloro-5-methylphenol), 2-(chloromethyl)-5-methylphenol falls under a less restrictive flammability classification, reducing the engineering controls required for heated processing and storage . This regulatory and safety advantage can lower operational costs in pilot-plant campaigns.

Covalent Probe and Bioactive Scaffold Exploration

Researchers investigating covalent mechanisms of action or biofilm-targeting antimicrobial agents may select 2-(chloromethyl)-5-methylphenol due to its electrophilic chloromethyl warhead, which is absent in 2-chloro-5-methylphenol [2][3]. Class-level evidence indicates biofilm inhibitory activity (IC₅₀ ≈ 2.3 μM) for related chloromethylphenol chemotypes [2], warranting compound-specific follow-up studies.

Application
Selection Property
Validation Focus
High-temperature synthesis
Boiling point profile
Process temperature tolerance
Amine/thiol conjugation
Chloromethyl reactivity
Nucleophilic displacement feasibility
Process safety classification
Flash point classification
Storage and heating classification review
Antimicrobial screening
Covalent chemotype (chloromethyl warhead)
Biofilm inhibition assay validation
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